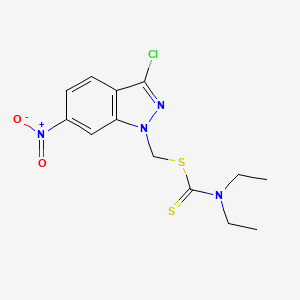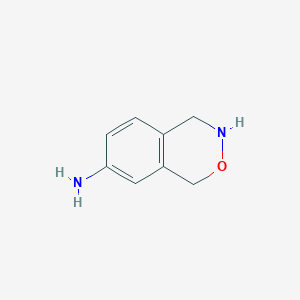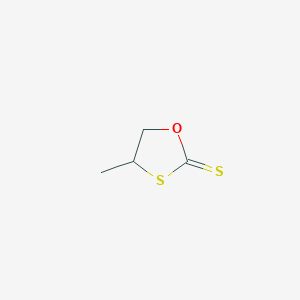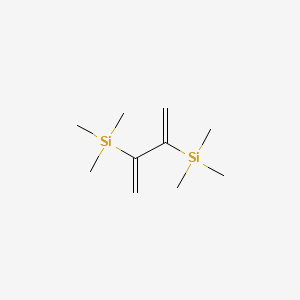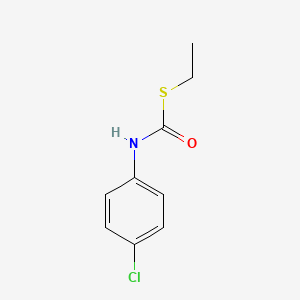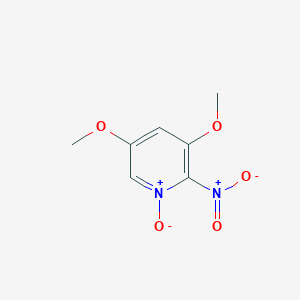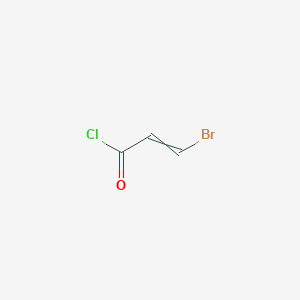
3-Bromoprop-2-enoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromoprop-2-enoyl chloride is an organic compound with the molecular formula C3H3BrOCl. It is a derivative of prop-2-enoyl chloride, where a bromine atom is substituted at the third carbon position. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromoprop-2-enoyl chloride can be synthesized through the reaction of prop-2-enoyl chloride with bromine in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure the selective bromination at the third carbon position.
Industrial Production Methods
In industrial settings, this compound is produced by the bromination of prop-2-enoyl chloride using bromine or hydrobromic acid. The reaction is carried out in a suitable solvent, such as dichloromethane, and the product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-Bromoprop-2-enoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The compound can participate in addition reactions with alkenes or alkynes.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as ethanol or water.
Addition Reactions: Reagents such as alkenes or alkynes are used, often in the presence of a catalyst.
Elimination Reactions: Strong bases such as sodium hydroxide or potassium tert-butoxide are used to promote elimination.
Major Products Formed
Nucleophilic Substitution: The major products are substituted prop-2-enoyl derivatives.
Addition Reactions: The products are typically addition compounds with extended carbon chains.
Elimination Reactions: The major products are alkenes.
Scientific Research Applications
3-Bromoprop-2-enoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for studying biological processes.
Medicine: It is used in the synthesis of potential drug candidates and in medicinal chemistry research.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromoprop-2-enoyl chloride involves its reactivity as an electrophile. The bromine atom and the carbonyl group make the compound highly reactive towards nucleophiles. The molecular targets include nucleophilic sites on other molecules, leading to the formation of new chemical bonds. The pathways involved include nucleophilic substitution and addition reactions.
Comparison with Similar Compounds
Similar Compounds
Propargyl Bromide:
Allyl Bromide:
Uniqueness
3-Bromoprop-2-enoyl chloride is unique due to the presence of both a bromine atom and a carbonyl group, which makes it highly reactive and versatile in various chemical reactions. Its ability to undergo multiple types of reactions, including nucleophilic substitution, addition, and elimination, sets it apart from similar compounds.
Properties
CAS No. |
22038-54-6 |
|---|---|
Molecular Formula |
C3H2BrClO |
Molecular Weight |
169.40 g/mol |
IUPAC Name |
3-bromoprop-2-enoyl chloride |
InChI |
InChI=1S/C3H2BrClO/c4-2-1-3(5)6/h1-2H |
InChI Key |
HNKIPTQMSMZDLM-UHFFFAOYSA-N |
Canonical SMILES |
C(=CBr)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


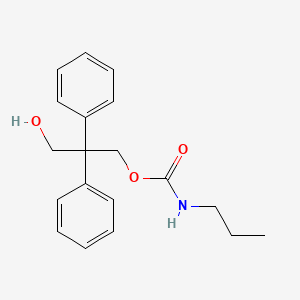

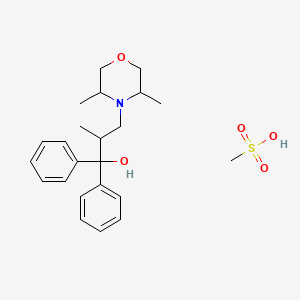
![1-[3-(1-Hydroxyethyl)phenyl]ethan-1-one](/img/structure/B14705945.png)
![2-[(2,4-Dichlorophenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B14705947.png)
![Bicyclo[3.3.1]nona-2,6-diene](/img/structure/B14705952.png)
